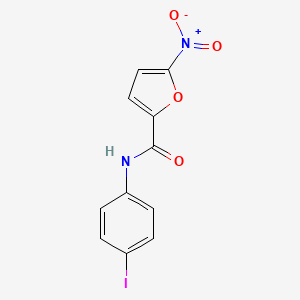

N-(4-iodophenyl)-5-nitrofuran-2-carboxamide

描述

C-176 是一种选择性的、血脑屏障通透的干扰素基因刺激剂 (STING) 途径抑制剂。 该化合物以其能够共价靶向跨膜半胱氨酸残基 91 而闻名,从而阻断 STING 的活化诱导棕榈酰化 .

准备方法

合成路线和反应条件

C-176 是通过一系列涉及硝基呋喃衍生物的化学反应合成的。 关键步骤包括硝基呋喃环的形成以及随后的功能化以引入碘和羧酰胺基团 . 反应条件通常涉及使用二甲基亚砜 (DMSO) 等溶剂和特定的催化剂来促进反应 .

工业生产方法

C-176 的工业生产涉及扩大实验室环境中使用的合成路线。 这包括优化反应条件以确保高产率和纯度。 该过程可能涉及连续流动化学技术以提高效率并降低生产成本 .

化学反应分析

反应类型

C-176 经历各种化学反应,包括:

取代反应: 硝基呋喃环可以进行亲核取代反应。

还原反应: 硝基可以在特定条件下还原为胺。

共价键形成: C-176 与蛋白质中的半胱氨酸残基形成共价键.

常用试剂和条件

取代反应: 通常使用氢化钠和二甲基甲酰胺 (DMF) 等试剂。

还原反应: 使用氢气和钯碳 (Pd/C) 等还原剂。

共价键形成: 与半胱氨酸残基的反应在生理条件下进行.

形成的主要产物

取代反应: 取代的硝基呋喃衍生物。

还原反应: C-176 的胺衍生物。

共价键形成: 与蛋白质的共价加合物.

科学研究应用

Anticancer Properties

Recent studies have highlighted the potential of N-(4-iodophenyl)-5-nitrofuran-2-carboxamide as an effective agent against triple-negative breast cancer (TNBC). The compound has been identified as a potent activator of the C/EBP-homologous protein (CHOP), which plays a crucial role in mediating apoptosis in cancer cells.

Case Study: TNBC Treatment

In a high-throughput screening assay, this compound was found to increase CHOP-Luc reporter activity by 24-fold at a concentration of 10 µM. Subsequent tests confirmed its ability to induce significant apoptosis in multiple TNBC cell lines, making it a promising candidate for further development as an anticancer therapeutic .

Antimicrobial Applications

The compound has also been explored for its antimicrobial properties. Research indicates that derivatives of nitrofuran compounds exhibit significant antibacterial activity against various pathogens.

Antibacterial Activity

In studies focusing on the synthesis of 5-nitrofuran-tagged heterocyclic compounds, derivatives similar to this compound were evaluated against the ESKAPE panel of pathogens. One notable derivative demonstrated effective antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, among others .

Structure-Activity Relationship

The synthesis methods employed, such as the Groebke–Blackburn–Bienaymé multicomponent reaction, allowed for the generation of diverse chemical entities that retained or enhanced the antibacterial properties associated with nitrofurans. This flexibility in design suggests potential for developing new antibiotics based on the nitrofuran scaffold .

Neuroinflammation Research

This compound has also been investigated for its role in neuroinflammation. A study indicated that pharmacological inhibition using this compound reduced neuroinflammation in a controlled cortical impact mouse model, suggesting its potential application in treating neurodegenerative diseases .

作用机制

C-176 通过共价结合到 STING 蛋白的半胱氨酸残基 91 来发挥其作用。 这种结合阻断了 STING 的棕榈酰化,阻止其活化和随后的聚集。 因此,下游炎症信号被抑制,减少了干扰素和促炎细胞因子的产生 .

相似化合物的比较

类似化合物

C-178: 另一种通过类似机制抑制 STING 途径的硝基呋喃衍生物.

H-151: 一种结构优化的化合物,对人类 STING 具有增强的活性.

C-176 的独特性

C-176 的独特性在于其对 STING 途径的高度选择性和其穿透血脑屏障的能力。 这使其成为研究中枢和外周组织中 STING 途径的宝贵工具 .

生物活性

N-(4-iodophenyl)-5-nitrofuran-2-carboxamide is a compound of increasing interest due to its potential biological activities, particularly in cancer therapy and immunomodulation. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C11H8IN3O4 and a molecular weight of 358.09 g/mol. The compound features a nitrofuran moiety, known for various biological activities, and an iodophenyl group that enhances its reactivity and interaction with biological systems. Its structure includes:

- Furan ring : Contributes to its reactivity.

- Nitro group : Associated with redox cycling and oxidative stress.

- Amide linkage : Important for biological interactions.

The primary mechanism of action for this compound involves the activation of the C/EBP-homologous protein (CHOP), a critical factor in the unfolded protein response (UPR). This pathway is essential for mediating apoptosis in cancer cells, particularly in triple-negative breast cancer (TNBC). Research indicates that this compound can increase CHOP-Luc reporter activity by 24-fold at a concentration of 10 µM, suggesting its potential as a therapeutic agent for inducing apoptosis in cancer cells .

Key Pathways Involved

- PERK–eIF2α–ATF4 Pathway : The compound activates this branch of the UPR, promoting CHOP expression and subsequent apoptosis.

- Oxidative Stress Induction : The nitrofuran moiety can generate reactive oxygen species (ROS), leading to cellular damage and death .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against TNBC. In vitro experiments demonstrated that this compound induced significant apoptosis in multiple TNBC cell lines by activating the CHOP pathway .

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| HEK293 | 10 | 24-fold increase in CHOP activity | |

| HCC-1806 | 10 | Induced caspase 4 activation |

Immunomodulatory Effects

The compound is also noted for its role as a STING (Stimulator of Interferon Genes) inhibitor. By modulating STING activity, it may influence immune responses, which could be beneficial in treating inflammatory diseases or enhancing cancer immunotherapy .

Case Studies and Research Findings

A comprehensive study involving high-throughput screening identified this compound as a potent inducer of CHOP expression. This study screened approximately 50,000 small molecules, revealing that compounds with the nitrofuran structure are particularly effective in inducing apoptosis through selective pathways .

Additional Findings

Other research has indicated that compounds structurally similar to this compound exhibit antimicrobial properties, suggesting a broader range of biological activities that warrant further exploration .

属性

IUPAC Name |

N-(4-iodophenyl)-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7IN2O4/c12-7-1-3-8(4-2-7)13-11(15)9-5-6-10(18-9)14(16)17/h1-6H,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIKQXOZLBLMKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。